molecular formula C33H31N3O7S B307510 ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B307510
M. Wt: 613.7 g/mol
InChI Key: HSKCWRCMVNKTIW-PKAZHMFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps, including the formation of the thiazolopyrimidine core and the introduction of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their condensation and cyclization under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with similar compounds, such as:

Properties

Molecular Formula

C33H31N3O7S

Molecular Weight

613.7 g/mol

IUPAC Name

ethyl (2Z)-2-[[2-[2-(benzylamino)-2-oxoethoxy]phenyl]methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H31N3O7S/c1-4-42-32(40)29-20(2)35-33-36(30(29)23-14-15-24(37)26(16-23)41-3)31(39)27(44-33)17-22-12-8-9-13-25(22)43-19-28(38)34-18-21-10-6-5-7-11-21/h5-17,30,37H,4,18-19H2,1-3H3,(H,34,38)/b27-17-

InChI Key

HSKCWRCMVNKTIW-PKAZHMFMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)O)OC)C(=O)/C(=C/C4=CC=CC=C4OCC(=O)NCC5=CC=CC=C5)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)O)OC)C(=O)C(=CC4=CC=CC=C4OCC(=O)NCC5=CC=CC=C5)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)O)OC)C(=O)C(=CC4=CC=CC=C4OCC(=O)NCC5=CC=CC=C5)S2)C

Origin of Product

United States

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